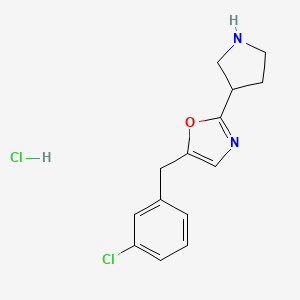![molecular formula C63H72IrN6+3 B12315594 Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) is a homoleptic iridium complex known for its excellent performance in blue phosphorescent organic light-emitting diodes (OLEDs). This compound is characterized by its high thermal stability, high phosphorescent quantum efficiency, and suitability as a novel phosphorescent emitter for blue OLEDs .
Preparation Methods
The synthesis of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) involves the reaction of phenylimidazole-based ligands with iridium precursors. The typical synthetic route includes the following steps :
Ligand Preparation: The phenylimidazole ligands are synthesized by reacting 2,6-diisopropylphenylamine with benzaldehyde to form the corresponding imine, which is then cyclized to form the imidazole ring.
Complex Formation: The prepared ligands are then reacted with iridium trichloride in the presence of a base, such as potassium carbonate, under reflux conditions to form the desired iridium complex.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) complex.
Chemical Reactions Analysis
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The phenylimidazole ligands can be substituted with other functional groups, altering the photophysical properties of the complex.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) has several scientific research applications, including :
Chemistry: It is used as a phosphorescent emitter in blue OLEDs, contributing to the development of efficient and stable light-emitting devices.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for detecting specific biological molecules.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of OLED displays and lighting, offering high efficiency and long lifetimes.
Mechanism of Action
The mechanism of action of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) involves its ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiency. The strong spin-orbit coupling of the iridium metal ion facilitates efficient intersystem crossing between the singlet and triplet excited states . This results in high phosphorescent quantum yields and stable blue emission.
Comparison with Similar Compounds
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) is unique compared to other similar compounds due to its high thermal stability and high phosphorescent quantum efficiency . Similar compounds include :
Tris[1-(2,6-diisopropylphenyl)-2-(4-fluorophenyl)-1H-imidazolyl]iridium(III): This compound also exhibits high phosphorescent quantum efficiency and is used in blue OLEDs.
Tris[1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl]iridium(III): Known for its high thermal stability and efficient blue emission.
These compounds share similar structural features but differ in their photophysical properties and stability, making Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) a standout choice for specific applications.
Properties
Molecular Formula |
C63H72IrN6+3 |
|---|---|
Molecular Weight |
1105.5 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole;iridium(3+) |
InChI |
InChI=1S/3C21H24N2.Ir/c3*1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17;/h3*5-16H,1-4H3;/q;;;+3 |
InChI Key |
JAYYIQMEVFKELL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)

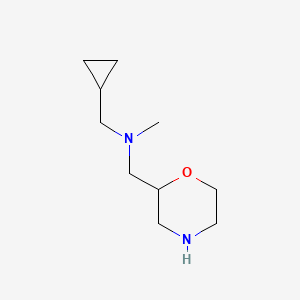
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
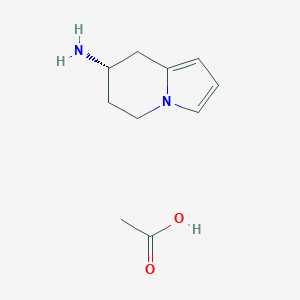
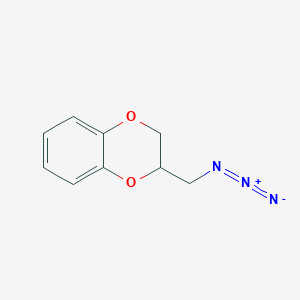
![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
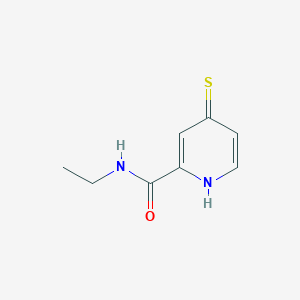
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
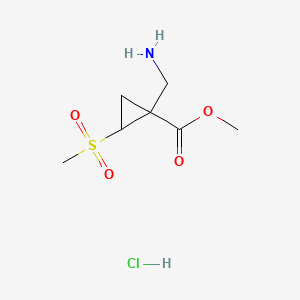
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
